Butyl sorbate (CAS 7367-78-4) is a specialized, medium-chain alkyl ester of sorbic acid that serves as a highly lipophilic antimicrobial agent, a distinct flavor/fragrance component, and a critical diene precursor in organic synthesis [1]. While standard sorbic acid and its potassium salt dominate bulk aqueous preservation, butyl sorbate is specifically procured for applications requiring enhanced hydrophobicity, lower volatility than short-chain analogs (such as methyl or ethyl sorbate), and superior solubility in non-polar or lipid-rich matrices [2]. Its unique physicochemical profile makes it an essential selection for advanced polymerizations, targeted lipid-phase microbial inhibition, and as a highly processable intermediate in the emerging bio-based production of commodity chemicals [3].
Procurement substitution with common alternatives like potassium sorbate or shorter-chain esters frequently compromises formulation stability, processability, and target efficacy[1]. Potassium sorbate lacks the necessary lipid solubility for fat-rich matrices, leading to aqueous phase partitioning and leaving the lipid phase vulnerable to microbial spoilage. Conversely, shorter-chain esters like methyl or ethyl sorbate exhibit higher volatility and significantly shorter antimicrobial half-lives, resulting in premature degradation and loss of efficacy in long-term applications[2]. Furthermore, in catalytic transfer hydrogenation or bio-based precursor workflows, the specific steric bulk, boiling point, and phase separation properties of the butyl chain are required to achieve targeted recovery efficiencies and reaction kinetics that shorter, more volatile esters simply cannot replicate [3].
In comparative stability models, butyl sorbate demonstrates a significantly prolonged active duration compared to baseline sorbates. Quantitative analysis reveals that butyl sorbate possesses an antimicrobial half-life (T1/2) of 60.6 hours, substantially outperforming methyl sorbate (43.2 hours) and standard sorbic acid (22.9 hours) [1]. Furthermore, its attenuation parameter (0.0114) is less than half that of sorbic acid (0.0303), indicating a much slower rate of degradation in active environments [1].
| Evidence Dimension | Antimicrobial half-life (T1/2) and attenuation parameter |
| Target Compound Data | T1/2 = 60.6 h; Attenuation = 0.0114 |
| Comparator Or Baseline | Sorbic acid (T1/2 = 22.9 h; Attenuation = 0.0303) and Methyl sorbate (T1/2 = 43.2 h) |
| Quantified Difference | 164% increase in half-life vs sorbic acid; 40% increase vs methyl sorbate |
| Conditions | Standardized antimicrobial degradation assay |
Extended half-life ensures prolonged preservation in formulations, reducing the required dosing frequency and overall material consumption in industrial applications.
The efficacy of sorbate esters against yeast cells is heavily dependent on their ability to partition into the cellular lipid phase. Studies demonstrate that the inhibitory toxic effect of these esters increases exponentially—by a factor of approximately 2.4 per carbon atom added to the alkyl chain[1]. Consequently, butyl sorbate exhibits a significantly higher partition coefficient and lipid-phase concentration compared to ethyl sorbate, driving more effective permeation and disruption of yeast cells at lower molar concentrations [1].
| Evidence Dimension | Lipid phase partitioning and inhibitory potency |
| Target Compound Data | High lipid partitioning driven by 4-carbon alkyl chain |
| Comparator Or Baseline | Ethyl sorbate (2-carbon chain) |
| Quantified Difference | ~5.76x (2.4^2) theoretical increase in lipid-phase inhibitory effect relative to the ethyl ester |
| Conditions | Bakers' yeast cell suspension in buffer solution (pH 5.6) at 30°C |
Buyers formulating lipid-rich cosmetics, foods, or pharmaceuticals can achieve strict microbial control at lower additive concentrations by leveraging the superior lipophilicity of the butyl ester.
In hybrid biotechnological-chemical production routes, direct biological synthesis of sorbic acid is challenging. Instead, biologically derived precursors (such as triacetic acid lactone) are catalytically converted into butyl sorbate [1]. Butyl sorbate serves as the optimal intermediate because its specific boiling point and phase behavior allow for highly efficient purification from the fermentation and catalyst matrix before final hydrolysis to sorbic acid—a processability advantage not optimized with highly volatile methyl esters or highly water-soluble salts[1].
| Evidence Dimension | Intermediate recovery and purification suitability |
| Target Compound Data | High phase-separation efficiency and optimal volatility for recovery |
| Comparator Or Baseline | Direct sorbic acid production or short-chain ester intermediates |
| Quantified Difference | Enables commercially viable multi-stage recovery from complex fermentation broths |
| Conditions | Multi-stage hybrid catalysis (hydrogenation and solid acid catalysis) |
For chemical manufacturers scaling bio-based production, butyl sorbate is the critical, processable intermediate that makes the technoeconomic separation model viable.
Butyl sorbate is utilized as a highly reactive substrate for the synthesis of specialty flavor and fragrance ingredients via transfer hydrogenation. Under optimized conditions using a Pd(OAc)2/Xantphos catalyst system with a formic acid/triethylamine hydrogen donor, butyl sorbate achieves 100% conversion to targeted hexenoates (e.g., butyl (E)-hex-3-enoate) within exactly 1 hour at 90 °C [1]. This rapid, complete conversion highlights its excellent precursor suitability for downstream C10 ester production compared to unoptimized diene substrates [1].
| Evidence Dimension | Catalytic conversion rate |
| Target Compound Data | 100% conversion within 1 hour |
| Comparator Or Baseline | Unoptimized diene substrates |
| Quantified Difference | Complete conversion with high chemoselectivity |
| Conditions | Pd(OAc)2/Xantphos catalyst, THF solvent, 90 °C |
Procurement teams sourcing precursors for specialty hexenoate fragrances can rely on butyl sorbate for rapid, high-yield catalytic processing, minimizing reactor time and catalyst waste.
Driven by its extended half-life (60.6 hours) and superior lipid partitioning compared to ethyl sorbate and sorbic acid, butyl sorbate is the optimal choice for preserving high-fat cosmetics, ointments, and specialty food emulsions. Its ability to concentrate in the lipid phase ensures that microbial spoilage is inhibited at the source, while its slow degradation rate reduces the need for frequent re-application or high initial dosing [1].
For manufacturers developing green synthesis routes for sorbic acid, butyl sorbate acts as the critical processable intermediate. Its specific volatility and phase separation characteristics allow it to be efficiently extracted from complex fermentation broths containing triacetic acid lactone, streamlining the purification process before final hydrolysis into bio-based sorbic acid [2].
In the flavor and fragrance industry, butyl sorbate is selected as a highly efficient starting material for catalytic transfer hydrogenation. Its ability to achieve 100% conversion to targeted hexenoates within one hour under Pd/Xantphos catalysis makes it an ideal, high-throughput precursor for synthesizing complex, fruity C10 ester profiles used in premium fragrances [3].
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